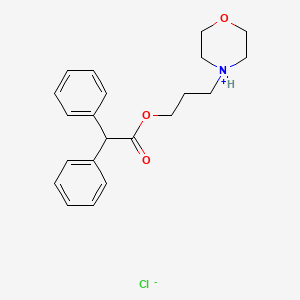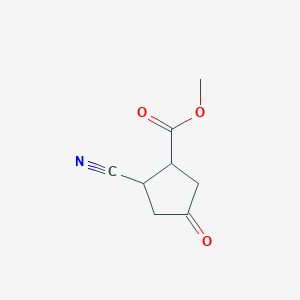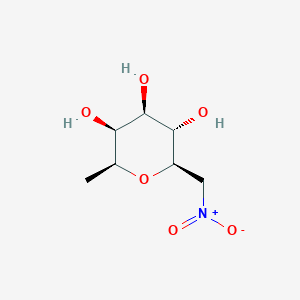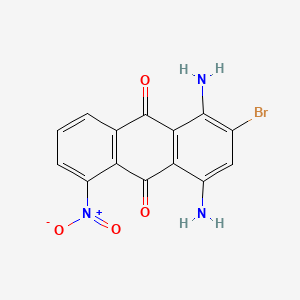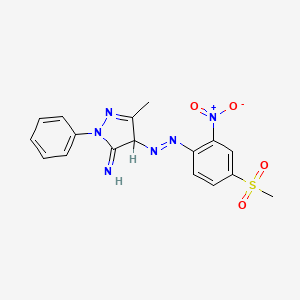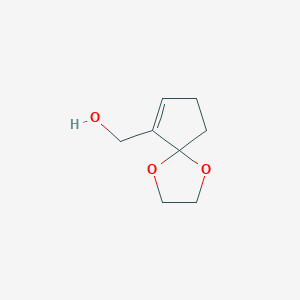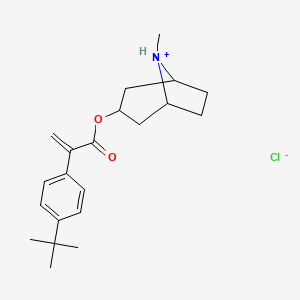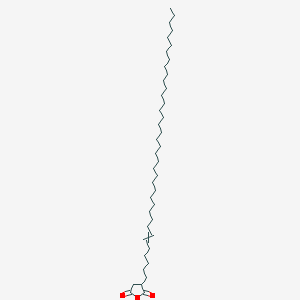
2,5-Furandione, dihydro-3-(octatriacontenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Furandione, dihydro-3-(octatriacontenyl)-, also known as 3-octatriacont-6-enyloxolane-2,5-dione, is a chemical compound that belongs to the class of organic compounds known as furandiones. These compounds are characterized by a furan ring with two ketone groups at the 2 and 5 positions. The specific compound has a long octatriacontenyl side chain attached to the furan ring, making it a unique and interesting molecule for various applications .
Méthodes De Préparation
The synthesis of 2,5-Furandione, dihydro-3-(octatriacontenyl)- can be achieved through several synthetic routes. One common method involves the reaction of maleic anhydride with long-chain alkenes under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
2,5-Furandione, dihydro-3-(octatriacontenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The furan ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Applications De Recherche Scientifique
2,5-Furandione, dihydro-3-(octatriacontenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,5-Furandione, dihydro-3-(octatriacontenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating protons to acceptor molecules. This property allows it to participate in various biochemical reactions, influencing cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,5-Furandione, dihydro-3-(octatriacontenyl)- can be compared with other similar compounds, such as:
Dihydro-3-(2-octenyl)-2,5-furandione: This compound has a shorter side chain and different chemical properties.
2,5-Furandione, dihydro-, mono-C15-20-alkenyl derivs: These derivatives have varying side chain lengths and are used in different applications. The uniqueness of 2,5-Furandione, dihydro-3-(octatriacontenyl)- lies in its long octatriacontenyl side chain, which imparts distinct chemical and physical properties, making it suitable for specific applications
Propriétés
Numéro CAS |
64347-17-7 |
|---|---|
Formule moléculaire |
C42H78O3 |
Poids moléculaire |
631.1 g/mol |
Nom IUPAC |
3-octatriacont-6-enyloxolane-2,5-dione |
InChI |
InChI=1S/C42H78O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-40-39-41(43)45-42(40)44/h32-33,40H,2-31,34-39H2,1H3 |
Clé InChI |
WGWNWFDUODMSQL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCCCCCC1CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


